Hydroxytyrosol Acetate

Beschreibung

Overview and Significance in Scientific Inquiry

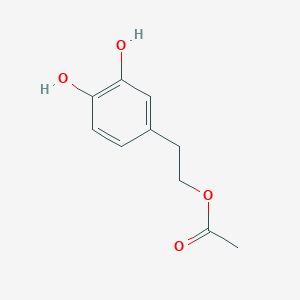

Hydroxytyrosol acetate, a derivative of the well-researched olive oil polyphenol hydroxytyrosol, has emerged as a compound of significant interest within the scientific community. ontosight.aitargetmol.com Chemically known as 2-(3,4-dihydroxyphenyl)ethyl acetate, it is formed through the acetylation of hydroxytyrosol. ontosight.aietsu.edu This structural modification, the addition of an acetyl group, influences its properties and potential biological activities. ontosight.ai

The significance of this compound in scientific inquiry stems from its presence in olive oil and its demonstrated antioxidant and anti-inflammatory properties. ontosight.ainih.gov As a lipophilic derivative of hydroxytyrosol, it is more soluble in fats and is believed to cross the intestinal barrier with ease. mdpi.comnih.gov Researchers are actively investigating its potential applications in pharmaceuticals and cosmetics due to its capacity to protect against oxidative stress. ontosight.ai The compound's ability to modulate inflammatory pathways and potentially inhibit endothelial cell death is a key area of focus in cardiovascular research. nih.gov Furthermore, its role in activating cellular defense mechanisms, such as phase II enzymes, is being explored for its potential in managing diseases related to oxidative stress. nih.gov

Historical Context of this compound Research

The study of this compound is intrinsically linked to the broader research on olive oil's health benefits, which has been a subject of scientific interest for decades. oup.com While early research on olive oil focused on its lipid profile and vitamin content, attention gradually shifted to its phenolic compounds. oup.com Hydroxytyrosol, the parent compound of this compound, was identified as a potent antioxidant, prompting further investigation into its derivatives. mdpi.comnih.gov

This compound was first identified in olive oil in 1999. nih.gov Initial studies focused on its synthesis and comparison of its antioxidant activity to its parent compound and other olive oil polyphenols. etsu.eduresearchgate.net Research published in 2005 explored the hepatic metabolism of this compound, alongside hydroxytyrosol and tyrosol, using human hepatoma HepG2 cells. acs.org Subsequent investigations delved into its biological effects, including its antiplatelet aggregation properties, which were compared to those of acetylsalicylic acid. nih.govoup.com These foundational studies paved the way for more recent and detailed explorations of its mechanisms of action in various cellular models. nih.govnih.gov

Current Landscape and Future Directions in this compound Studies

The current research landscape for this compound is characterized by a focus on its specific molecular mechanisms and potential therapeutic applications. Recent studies have investigated its ability to inhibit vascular endothelial cell pyroptosis, a form of inflammatory cell death implicated in atherosclerosis, via the HDAC11 signaling pathway. nih.gov Another area of active research is its comparative efficacy with hydroxytyrosol in activating phase II enzymes, which are crucial for cellular protection against oxidative stress. nih.gov Studies have shown that this compound can be more effective than its parent compound in this regard. nih.gov

Future research is likely to continue exploring the nuanced biological activities of this compound. A key direction will be to further elucidate its role in modulating inflammatory responses in various cell types, such as its effects on murine peritoneal macrophages. acs.org Investigating its potential as a dietary supplement is also a promising avenue, given its enhanced lipophilicity which may improve its bioavailability and pharmacokinetic profile. mdpi.comacs.org Further studies are needed to understand its impact on the formation of oxylipins during oil oxidation, which could have implications for food preservation and health. nih.gov Additionally, more in-depth research into its antimicrobial properties against various pathogens is warranted. ejgm.co.uk The development of new lipophilic derivatives of hydroxytyrosol, including the acetate form, for use as antioxidants in food and for their pharmacological activities remains an area of interest. nih.gov

Interactive Data Tables

Table 1: Comparative Antioxidant Activity

| Compound | DPPH Radical Scavenging Activity | Antioxidant Activity in Bulk Oil | Antioxidant Activity in Oil-in-Water Emulsion |

| This compound | Weaker than Hydroxytyrosol | Higher than α-tocopherol | Less effective than 3,4-DHPEA-EA |

| Hydroxytyrosol | Stronger than this compound | Similar to this compound | Not specified |

| Oleuropein | Stronger than this compound | Lower than this compound | Not specified |

| 3,4-DHPEA-EA | Stronger than this compound | Not specified | More effective than this compound |

| α-tocopherol | Similar to this compound | Lower than this compound | More effective than this compound |

Data sourced from Gordon et al. (2001). researchgate.net

Table 2: Antimicrobial Activity against Staphylococcus Strains

| Compound & Concentration | Inhibition Zone on S. aureus (mm) | Inhibition Zone on S. epidermidis (mm) |

| Hydroxytyrosol (100 mg/ml) | 30 | 25 |

| This compound (100 mg/ml) | 19 | 19 |

Data sourced from Nasiri et al. (2022). ejgm.co.uk

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJGLFPNIZXRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219108 | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69039-02-7 | |

| Record name | Hydroxytyrosol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069039027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CYK1K4VJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What methodologies are commonly used to isolate hydroxytyrosol acetate (HTA) from olive-derived sources?

HTA is typically isolated via liquid-liquid extraction using ethyl acetate followed by silica gel column chromatography. Structural confirmation employs spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry. For instance, HTA was purified from olive leaves using silica chromatography and validated by comparing spectral data with literature .

Q. How does HTA’s antioxidant activity compare to hydroxytyrosol (HT) in different experimental systems?

HTA exhibits context-dependent antioxidant efficacy. In bulk oil, HTA’s activity is comparable to HT, but in oil-in-water emulsions, HT and α-tocopherol outperform HTA. This disparity is attributed to differences in hydrophobicity and partitioning behavior. DPPH radical scavenging assays show HTA is weaker than HT but similar to α-tocopherol .

Q. What experimental models are used to study HTA’s neuroprotective effects?

Rat brain slices subjected to hypoxia-reoxygenation are a key model. HTA (5–10 mg/kg orally for 7 days) reduces lactate dehydrogenase (LDH) efflux, indicating reduced neuronal damage. The proposed mechanism involves suppression of oxidative stress via JAK/STAT and NF-κB pathways .

Q. How is HTA’s antibacterial activity against Vibrio spp. assessed?

Standard methods include:

- Disk diffusion assays : Filter paper disks impregnated with HTA (0.5 mg) are placed on agar inoculated with Vibrio strains. Zone inhibition is measured after 24 hours .

- Membrane permeabilization : Propidium iodide staining quantifies bacterial membrane damage .

- DNA interaction assays : Agarose gel electrophoresis reveals HTA-mediated supercoiled DNA relaxation .

Q. What in vivo models demonstrate HTA’s anti-inflammatory effects?

Murine collagen-induced arthritis (CIA) models show HTA (10–50 mg/kg/day) reduces joint inflammation by downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) via MAPK and NF-κB pathways. Protein expression is quantified using Western blotting .

Advanced Research Questions

Q. How does HTA interact with DNA, and what are the implications for its antibacterial mechanism?

HTA binds calf thymus DNA (ctDNA), altering its absorption spectrum and enhancing fluorescence of DNA-binding dyes (e.g., DAPI). This interaction destabilizes supercoiled plasmid DNA (pBR322), impairing bacterial replication. Synergy with membrane permeabilization suggests a multi-target antibacterial mechanism .

Q. What molecular pathways underlie HTA-induced apoptosis in cancer cells?

In BEL7402 hepatoma cells, HTA (IC₅₀ ~50 µM) downregulates anti-apoptotic Bcl-2, upregulates pro-apoptotic Bax, and induces mitochondrial depolarization (measured via JC-1 staining). Cytochrome C release activates caspase-3, confirmed by Western blotting and DNA fragmentation assays .

Q. How does HTA modulate α-synuclein (αS) aggregation in neurodegenerative models?

In C. elegans Parkinson’s models, HTA (15 mM) reduces αS aggregates by 71.8% via:

Q. Why does HTA’s antioxidant efficacy vary between bulk oil and emulsion systems?

In bulk oil, HTA’s hydrophobicity enhances interfacial activity, stabilizing lipid radicals. In emulsions, polar antioxidants like HT dominate due to partitioning into the aqueous phase. This is validated using kinetic assays in stripped olive oil/acidic water emulsions .

Q. What contradictions exist in HTA’s reported bioactivities, and how can they be resolved experimentally?

Discrepancies in antioxidant efficacy (e.g., HT vs. HTA in emulsions) arise from experimental conditions (e.g., pH, emulsifiers). Standardizing assay parameters (e.g., ORAC vs. DPPH) and using isotopically labeled HTA in bioavailability studies can clarify these inconsistencies .

Methodological Considerations

- DPPH Assay : Dissolve HTA in methanol (0.1–1 mM), mix with DPPH solution (0.1 mM), and measure absorbance at 517 nm after 30 minutes .

- Mitochondrial Membrane Potential : Use JC-1 dye in fluorometric assays; depolarization shifts emission from red (aggregated) to green (monomeric) .

- NF-κB Pathway Analysis : Transfect cells with NF-κB-luciferase reporters and measure luminescence after HTA treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.